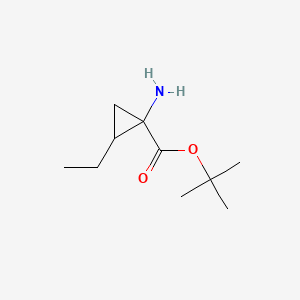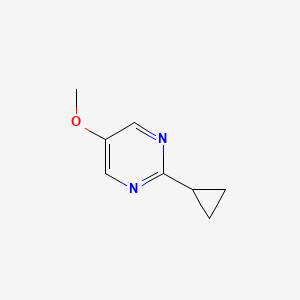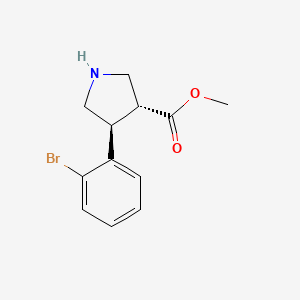
3-Isobutyl-1,3-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its molecular formula C14H19NO and a molecular weight of 217.31 g/mol This compound is known for its unique structural features, which include an indolinone core substituted with isobutyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-one typically involves the reaction of 3-hydroxyoxindoles with isobutylating agents under specific conditions. One common method includes the use of Brønsted base-catalyzed trichloroacetimidation followed by Brønsted acid-catalyzed nucleophilic substitution . The reaction conditions often require an inert atmosphere (argon or nitrogen) and dry solvents to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indolinones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethylindolin-2-one
- 1-Methyl-3-phenylindolin-2-one
- 3-Isobutyl-1-methyl-7H-xanthine
Comparison: Compared to these similar compounds, 3-Isobutyl-1,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of the isobutyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1,3-dimethyl-3-(2-methylpropyl)indol-2-one |
InChI |
InChI=1S/C14H19NO/c1-10(2)9-14(3)11-7-5-6-8-12(11)15(4)13(14)16/h5-8,10H,9H2,1-4H3 |
Clé InChI |
WWXNMWKCPDSONB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C2=CC=CC=C2N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)







